X-376

描述

X-396 has been used in trials studying the treatment of Advanced Solid Tumors and Non-small Cell Lung Cancer.

作用机制

Target of Action

Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Ensartinib binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, ensartinib prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .

Biochemical Pathways

Ensartinib is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, ensartinib can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .

Pharmacokinetics

Ensartinib exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

Ensartinib has shown promising results in clinical trials. In a phase 3 eXalt3 study, ensartinib led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .

Action Environment

The efficacy of ensartinib can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of ensartinib . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of ensartinib . Ensartinib has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .

生化分析

Biochemical Properties

Ensartinib interacts with the ALK tyrosine kinase, inhibiting its activity . This interaction disrupts the function of ALK, which is a key player in the growth and survival of certain cancer cells .

Cellular Effects

Ensartinib has a profound impact on cellular processes. It influences cell function by inhibiting the ALK tyrosine kinase, thereby disrupting cell signaling pathways and affecting gene expression . This can lead to the death of cancer cells that rely on ALK for survival .

Molecular Mechanism

The molecular mechanism of Ensartinib involves binding to the ALK tyrosine kinase and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in gene expression and ultimately, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ensartinib have been observed over time. The compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Ensartinib vary with different dosages . At therapeutic doses, it effectively inhibits the growth of ALK-positive tumors. At high doses, adverse effects may occur .

Metabolic Pathways

Ensartinib is involved in metabolic pathways related to the breakdown of ALK tyrosine kinase . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ensartinib is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Ensartinib is likely to be influenced by its target, the ALK tyrosine kinase . As an inhibitor of this kinase, Ensartinib may be directed to the same compartments or organelles where ALK is located .

生物活性

X-376, also known as Ensartinib, is a potent small molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. This compound has garnered significant attention due to its high specificity and efficacy in inhibiting ALK, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) that harbors ALK mutations.

This compound functions by binding to the ATP-binding site of the ALK enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth and survival. The compound exhibits a remarkable inhibitory potency with an IC50 value of 0.61 nM against ALK, which indicates its effectiveness in disrupting the function of this kinase at very low concentrations .

Comparative Biological Activity

In addition to its primary target, this compound has been shown to exhibit varying degrees of inhibition against other kinases. For instance, it is a less potent inhibitor of MET with an IC50 of 0.69 nM . The following table summarizes the biological activity of this compound against various kinases:

| Kinase | IC50 (nM) | Activity |

|---|---|---|

| ALK | 0.61 | Potent |

| MET | 0.69 | Moderate |

| Other Targets | Not specified | Variable |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in ALK-positive NSCLC cell lines. For example, one study reported that treatment with this compound led to a significant reduction in cell viability in H3122 cells (an ALK-positive NSCLC cell line), highlighting its potential as an effective therapeutic agent .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with ALK-positive NSCLC. In one notable case study, a patient with advanced NSCLC demonstrated a partial response to this compound treatment after previously failing crizotinib therapy. This response was characterized by a significant reduction in tumor size and stabilization of disease progression .

Another trial assessed the safety and efficacy of this compound in a cohort of patients with ALK-positive tumors. The results indicated that this compound was well-tolerated, with manageable side effects and promising antitumor activity measured by overall response rates and progression-free survival .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of X-376 in ALK-positive cancers?

this compound (Ensartinib) is a potent, selective ALK tyrosine kinase inhibitor (TKI) with an IC50 of 0.61 nM against ALK and 0.69 nM against MET . It suppresses ALK phosphorylation, inhibiting downstream signaling pathways (e.g., Akt, ERK, and S6) critical for cancer cell survival and proliferation . Researchers should validate its activity using in vitro kinase assays and cell viability studies in ALK-driven models like H3122 (EML4-ALK-positive NSCLC cells) .

Q. Which experimental models are recommended for assessing this compound efficacy and toxicity?

Key models include:

- Cell lines : H3122 (EML4-ALK variant E13;A20), engineered ALK resistance mutants (e.g., L1196M, C1156Y) .

- In vivo : Xenograft models with pharmacokinetic monitoring to assess blood-brain barrier penetration, a critical feature for treating CNS metastases .

- Metabolic profiling : Human liver microsome (HLM) incubations with LC-MS/MS to identify phase I metabolites and reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across ALK fusion variants?

Variability in drug response among ALK fusion proteins (e.g., EML4-ALK vs. KIF5B-ALK) requires:

- Comparative kinase assays : Test inhibitory activity against purified kinase domains of each variant .

- Transcriptomic profiling : Identify co-activated pathways (e.g., IGF-1R) that may compensate for ALK inhibition .

- Combination therapies : Co-administer this compound with mTOR inhibitors (e.g., rapamycin) or IGF-1R-targeting agents to overcome resistance .

Q. What methodologies are recommended for identifying this compound’s reactive metabolites and associated toxicity?

Use the following workflow:

- Phase I metabolism : Incubate this compound with HLMs and trapping agents (KCN, GSH) to stabilize reactive intermediates (e.g., iminium ions, quinone methides) .

- LC-MS/MS analysis : Employ slow-gradient chromatography (e.g., Agilent 6410 QqQ) with optimized parameters (Table 2 in ) to separate metabolites. Key ions: m/z 547 (parent), m/z 572 (cyanide adduct) .

- In silico toxicity prediction : Use DEREK and StarDrop to identify structural alerts (e.g., piperazine ring bioactivation) and propose modifications (e.g., blocking hydroxylation sites) .

Q. How should researchers design experiments to analyze this compound’s dose-dependent effects on signaling pathways?

- Dose-response curves : Treat H3122 cells with this compound (0–1000 nM) for 72 hours. Measure cell viability via MTT assays and pathway inhibition via Western blot (ALK, p-ERK, p-Akt) .

- Data normalization : Compare results to positive controls (e.g., crizotinib) and account for off-target effects using MET-specific assays .

- Replication : Repeat experiments ≥3 times with controls (no drug, no NADPH in HLMs) to ensure reproducibility .

Q. Data Contradiction Analysis

Q. How can conflicting reports about this compound’s bioactivation pathways be reconciled?

While this compound’s pyridazine ring undergoes bioactivation (forming cyanide adducts), its N-methyl piperazine ring does not follow expected pathways . To address contradictions:

- Isotope labeling : Trace metabolic sites using deuterated analogs.

- Structural analogs : Compare this compound to ensartinib (M3/M4 derivatives) to assess how modifications alter bioactivation .

- Cross-validation : Combine in vitro HLM data with in vivo plasma metabolite profiling .

Q. Methodological Tables

Table 1. Key this compound Metabolites and Analytical Parameters

| Metabolite | Retention Time (min) | m/z (Parent) | Fragmentation Ions (m/z) | Metabolic Pathway |

|---|---|---|---|---|

| This compound | 38.9 | 547 | 447, 357, 257, 138 | Parent compound |

| M5 (Cyanide) | 39.2 | 572 | 472, 282, 120, 104 | Pyridazine bioactivation |

| M3 | 44.1 | 561 | 447, 371, 257, 138 | Piperazine hydroxylation |

Source :

Table 2. Recommended In Silico Tools for this compound Research

| Tool | Application | Example Use Case |

|---|---|---|

| DEREK | Toxicity prediction | Identify structural alerts in metabolites |

| StarDrop | Bioactivation pathway validation | Optimize this compound analogs for reduced toxicity |

| WhichP450™ | CYP450 isoform specificity | Confirm CYP3A4 dominance in this compound metabolism |

属性

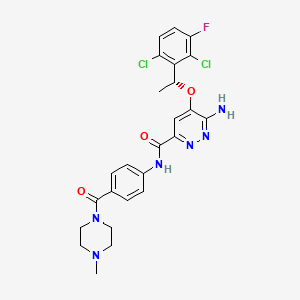

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGOSVDVDPBCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365267-27-1 | |

| Record name | X-396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-396 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | X-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。